molecular formula C10H10N2O3 B6309621 Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate CAS No. 2006263-62-1

Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate

Cat. No.: B6309621
CAS No.: 2006263-62-1
M. Wt: 206.20 g/mol
InChI Key: UAURXYSBPVIOCU-UHFFFAOYSA-N
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Description

Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes a methyl group, an oxo group, and a carboxylate ester, making it a valuable molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of an aryl hydrazine with a ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would be 2-methylcyclohexanone and phenylhydrazine hydrochloride. The reaction is carried out in the presence of methanesulfonic acid under reflux conditions in methanol, yielding the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyindole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, inhibiting or activating their functions. For instance, it may inhibit viral replication by binding to viral enzymes or exhibit anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxo group and carboxylate ester make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications .

Properties

IUPAC Name

methyl 2-methyl-7-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-5-3-6-7(10(14)15-2)4-11-9(13)8(6)12-5/h3-4,12H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAURXYSBPVIOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=O)NC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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